4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide is a complex heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by functional group modifications. Common synthetic routes include cyclization reactions of hydrazones with α-bromo ketones under mild conditions .
Industrial Production Methods
Industrial production methods often employ eco-friendly procedures such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable biological activities.
Uniqueness
4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide stands out due to its specific functional groups and the resulting unique biological and chemical properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H20N6O |
---|---|
Molecular Weight |
276.34 g/mol |
IUPAC Name |
4-amino-2-ethyl-N-[3-(3-methylpyrazol-1-yl)propyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N6O/c1-3-19-12(11(14)9-16-19)13(20)15-6-4-7-18-8-5-10(2)17-18/h5,8-9H,3-4,6-7,14H2,1-2H3,(H,15,20) |
InChI Key |
VMLYOWOEPVQYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCCN2C=CC(=N2)C |
Origin of Product |
United States |
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